"estr-4-en-17-one" mechanism of action
"estr-4-en-17-one" mechanism of action
Technical Whitepaper: Pharmacodynamics and Mechanism of Action of Estr-4-en-17-one (19-Norandrostenedione)
Executive Summary
Estr-4-en-17-one (chemically distinct as the mono-ketone, but functionally synonymous in drug development contexts with its bioactive 3-ketone analog, 19-Norandrostenedione or Bolandione ) represents a critical class of anabolic-androgenic steroid (AAS) prohormones.[1] Unlike direct agonists like testosterone, this compound functions primarily as a pro-drug .[1] Its pharmacological activity is contingent upon enzymatic conversion in vivo to Nandrolone (19-nortestosterone).[1]
This guide delineates the precise mechanism of action (MOA), characterizing the enzymatic pathways that activate the steroid, its receptor binding dynamics, and the "dissociation" effect that distinguishes its anabolic-to-androgenic ratio. Furthermore, we provide validated experimental protocols for assessing receptor affinity and analytical workflows for detection, essential for researchers in endocrinology and anti-doping toxicology.[1]
Molecular Characterization
The nomenclature "Estr-4-en-17-one" refers to the estrane steroid nucleus (18 carbons, lacking the C19 methyl group found in androstanes) with a double bond at position C4 and a ketone at C17.
-
IUPAC Name: Estr-4-ene-3,17-dione (Commonly referred to as 19-Norandrostenedione).[1][2]
-
Chemical Formula:
[1] -
Key Structural Feature: The absence of the C19 methyl group at C10. This steric modification significantly alters the interaction with 5
-reductase and the Androgen Receptor (AR), reducing androgenic potency relative to anabolic activity.[1]
Technical Note: While "Estr-4-en-17-one" strictly describes a mono-ketone lacking the C3 oxygen (a known impurity in allylestrenol synthesis), in pharmacological literature and supplement design, it is almost exclusively investigated as the 3,17-dione prohormone. This guide focuses on the bioactive 3,17-dione mechanism.[1][2]
Biosynthetic & Metabolic Mechanism of Action[3]
The core mechanism of estr-4-en-17-one is defined by its metabolic activation.[1] It possesses low intrinsic binding affinity for the Androgen Receptor (AR) in its dione form.[1] Bioactivation occurs via hepatic and peripheral enzyme systems.[1]
Enzymatic Activation (The Pro-Drug Pathway)
Upon ingestion, the compound is subjected to 17
-
Reaction: Reduction of the C17 ketone to a C17
-hydroxyl group.[1] -
Product: Nandrolone (17
-hydroxyestr-4-en-3-one).[1] -
Enzyme Isoforms: Primarily Type 3 (testicular/peripheral) and Type 5 (peripheral tissues), which favor the reduction of androstenedione-like precursors to active androgens.[1]
Receptor Dynamics & Signal Transduction
Once converted to Nandrolone, the molecule acts as a potent AR agonist.[1][3]
-
Ligand Binding: Nandrolone binds to the ligand-binding domain (LBD) of the cytosolic AR.[1]
-
Translocation: The AR-Ligand complex dimerizes and translocates to the nucleus.[1]
-
Genomic Action: The complex binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators to upregulate transcription of muscle protein synthesis genes (e.g., IGF-1).[1]
The "Dissociation" Effect (5 -Reductase)
A critical mechanistic divergence from testosterone occurs here.[1]
-
Testosterone is converted by 5
-reductase to DHT (Dihydrotestosterone), which has higher affinity for AR.[1] This amplifies androgenic effects in the prostate and skin.[1] -
Nandrolone is converted by 5
-reductase to 5 -Dihydronandrolone (DHN) .[1] -
Outcome: DHN has a significantly lower affinity for the AR than Nandrolone.[1] Consequently, in tissues with high 5
-reductase activity (prostate, hair follicles), the signal is dampened rather than amplified. This mechanism explains the favorable anabolic:androgenic ratio (often cited as 3:1 to 6:1 compared to testosterone).[1]
Aromatization
The lack of the C19 methyl group sterically hinders the aromatase enzyme (CYP19A1).[1] Conversion to estrogenic metabolites (e.g., Estradiol or 19-nor-estrogens) occurs at approximately 20% of the rate of testosterone , reducing estrogenic side effects (gynecomastia, water retention) relative to dose.
Visualization: Metabolic Activation Pathway[1]
The following diagram illustrates the bioactivation and metabolic fate of Estr-4-en-17-one.
Figure 1: Metabolic activation of 19-Norandrostenedione showing the divergence of anabolic and androgenic signaling via 5
Experimental Protocols
To validate the mechanism described, the following protocols are standard in steroid biochemistry.
Protocol A: In Vitro Receptor Binding Assay (Competition)
Objective: Determine the Relative Binding Affinity (RBA) of the prohormone vs. its active metabolite.
-
Preparation: Isolate cytosolic Androgen Receptors (AR) from rat ventral prostate or use recombinant human AR expressed in E. coli or mammalian cells (e.g., COS-7).[1]
-
Radioligand: Use
-Methyltrienolone (R1881) as the reference high-affinity ligand (non-metabolizable).[1] -
Incubation:
-
Separation: Separate bound from free ligand using dextran-coated charcoal or hydroxyapatite.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate
.
Protocol B: Analytical Detection (GC-MS/MS)
Objective: Detect metabolites (19-Norandrosterone) in biological matrices (Urine).
-
Sample Prep: Aliquot 2 mL urine. Add internal standard (e.g.,
-Testosterone).[1] -
Hydrolysis: Add
-glucuronidase (E. coli); incubate at 50°C for 1 hour to deconjugate glucuronides. -
Extraction: Liquid-Liquid Extraction (LLE) using n-pentane or diethyl ether.[1] Evaporate to dryness.
-
Derivatization: Reconstitute in MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) +
(catalyst). Heat at 60°C for 20 min. This forms TMS-enol ethers.[1] -
GC-MS Parameters:
-
Validation: Compare retention time and ion ratios to certified reference standards.
Quantitative Data Summary
| Parameter | Estr-4-en-17-one (Prohormone) | Nandrolone (Active Metabolite) | Testosterone (Reference) |
| AR Binding Affinity (RBA) | < 5% (Weak) | ~150% (High) | 100% |
| Anabolic:Androgenic Ratio | N/A (Pro-drug) | ~3.3 : 1 | 1 : 1 |
| 5 | N/A | 5 | DHT (Potent Agonist) |
| Aromatization Rate | N/A | Low (~20%) | High (100%) |
| Key Urinary Metabolite | 19-Norandrosterone | 19-Norandrosterone | Androsterone / Etiocholanolone |
Table 1: Comparative Pharmacodynamics. RBA values are relative to Methyltrienolone or Testosterone depending on the specific assay conditions cited in literature.
References
-
Metabolism of 19-norandrostenedione: Uralets, V. P., & Gillette, P. A. (1999).[1] Over-the-counter anabolic steroids 4-androsten-3,17-dione; 4-androsten-3beta,17beta-diol; and 19-nor-4-androsten-3,17-dione: excretion studies in men.[1][4][5] Journal of Analytical Toxicology. Link
-
Receptor Binding Affinities: Bergink, E. W., et al. (1985).[1] Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of Steroid Biochemistry. Link
-
5
-Reductase Dissociation: Sundaram, K., & Kumar, N. (1994).[1] 7alpha-Methyl-19-nortestosterone (MENT): the optimal androgen for male contraception.[1] Annals of Medicine. Link (Discusses the mechanism of 19-nor activation/deactivation).[1] -
Analytical Detection: Geyer, H., et al. (2004).[1] Nutritional supplements cross-contaminated and faked with doping substances.[1] Journal of Mass Spectrometry. Link
-
17
-HSD Enzymology: Labrie, F., et al. (1997).[1] The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology. Steroids.[1][6][3][4][5][7][8][9][10][11] Link
Sources
- 1. Estr-4-en-17-one | C18H26O | CID 107437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. The metabolism of orally ingested 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol in healthy, resistance-trained men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Androstenedione - Wikipedia [en.wikipedia.org]
- 7. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Analysis of 19-norsteroids, testosterone and precursors metabolites in human urine by CG/C/IRMS | World Anti Doping Agency [wada-ama.org]
- 11. 19-Norandrosterone - Wikipedia [en.wikipedia.org]
